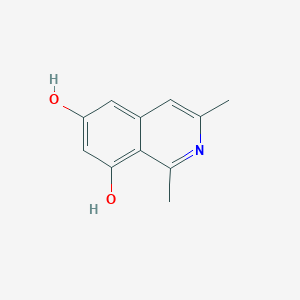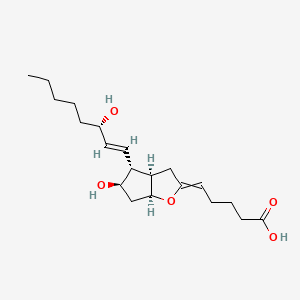
1,3-Dimethylisoquinoline-6,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethylisoquinoline-6,8-diol is isoquinoline in which the hydrogens at positions 6 and 8 are substituted by hydroxy groups, and those at positions 1 and 3 are substituted by methyl groups.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Total Synthesis Approaches :
- A ruthenium-catalyzed C–H activation strategy offers an efficient method for the total synthesis of 6,8-dimethoxy-1,3-dimethylisoquinoline, providing improved access to the natural product (Fonzo, Vargas & Kaufman, 2019).
- Another study reports a facile approach for the synthesis of 1,3-dimethyl-6,8-dimethoxyisoquinoline, which showed potential cytotoxic activity (Kaufman et al., 2018).
Molecular Structure and Design
- Design of Host Molecules for Inclusion Compounds :
- A study demonstrates the use of a dinitrodiphenyldiquinoline structure for selectively including polar guest molecules in crystallization processes (Alshahateet et al., 2006).
- Research on different solvents yielding alternative crystal forms highlights the use of diquinoline derivatives in crystal engineering and molecular interaction studies (Alshahateet et al., 2015).
Catalysis and Chemical Reactions
- Catalysis and Compound Formation :
- Ionic liquid 1,3-disulfonic acid imidazolium hydrogen sulfate is utilized as a catalyst for preparing hexahydroquinolines, showing the role of such structures in catalytic processes (Zare et al., 2013).
- The synthesis and characterization of 1,3-diaminoisoquinolines, including their dissociation constants, highlights the potential of dimethylisoquinoline derivatives in chemical synthesis (Zieliński & Kudelko, 2003).
Photophysical Properties and Applications
- Photophysical Applications :
- Research on 1,8-Naphthalimide derivatives, which are structurally related to dimethylisoquinoline, explores their aggregation-enhanced emission and use in molecular logic switches, suggesting potential applications in optical devices (Srivastava, Singh & Mishra, 2016).
- The study of spectral characteristics and sensor abilities of new 1,8-Naphthalimide and its copolymer with styrene, related to the dimethylisoquinoline framework, indicates potential applications in sensing technologies (Staneva, Angelova & Grabchev, 2020).
Eigenschaften
Molekularformel |
C11H11NO2 |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
1,3-dimethylisoquinoline-6,8-diol |
InChI |
InChI=1S/C11H11NO2/c1-6-3-8-4-9(13)5-10(14)11(8)7(2)12-6/h3-5,13-14H,1-2H3 |
InChI-Schlüssel |
NFCOBHKSUZDTLE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC(=CC(=C2C(=N1)C)O)O |
Kanonische SMILES |
CC1=CC2=CC(=CC(=C2C(=N1)C)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-aminopropyl)-N-[1-[7-chloro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl]-4-methylbenzamide](/img/structure/B1238704.png)

![(2S,3S,4R,9S,17R,19R,21R,22R)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol](/img/structure/B1238707.png)
![acetic acid [(1R,4bR,5R,10aR,12aR)-1-(3-furanyl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f][2]benzopyran-5-yl] ester](/img/structure/B1238710.png)
![(3S,4S,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1238711.png)







